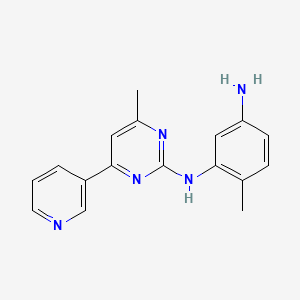

N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine

Description

N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a pyridin-3-yl group at position 4, a methyl group at position 6, and a 2-methyl-5-aminophenyl group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance, particularly in antimicrobial, anticancer, and immunomodulatory applications .

Properties

Molecular Formula |

C17H17N5 |

|---|---|

Molecular Weight |

291.35 g/mol |

IUPAC Name |

4-methyl-3-N-(4-methyl-6-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine |

InChI |

InChI=1S/C17H17N5/c1-11-5-6-14(18)9-15(11)21-17-20-12(2)8-16(22-17)13-4-3-7-19-10-13/h3-10H,18H2,1-2H3,(H,20,21,22) |

InChI Key |

PRKXDHJZVBTWGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC2=NC(=CC(=N2)C3=CN=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-5-aminobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with guanidine or a similar reagent under acidic or basic conditions to yield the desired pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of pyrimidine and pyridine are often explored for their therapeutic potential. This compound could be studied for its efficacy in treating various diseases, such as cancer, infections, or neurological disorders.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers, dyes, or catalysts. Its chemical properties could be harnessed to improve the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound shares a pyrimidine core with multiple analogs, but differences in substituents critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Comparison of Pyrimidine Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 5-aminophenyl group (electron-donating) contrasts with nitro or fluoro substituents in analogs (e.g., 1421372-94-2), which may enhance electrophilic reactivity .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Table 2: Analytical Data for Selected Compounds

Key Observations :

- Methyl Groups : The 6-methyl substitution in the target compound likely contributes to hydrophobic interactions, similar to 4d and 4e .

- Aromatic Systems : Pyridin-3-yl and aniline groups may enhance solubility via hydrogen bonding, contrasting with fluorophenyl or nitro groups () that reduce polarity .

Crystallographic and Solid-State Behavior

- Dihedral Angles: The compound shows dihedral angles of 12.8° (pyrimidine-phenyl), influencing π-π stacking. The target compound’s 2-methyl-5-aminophenyl group may adopt a coplanar orientation, enhancing crystal packing .

- Hydrogen Bonding: Unlike ’s C–H⋯O bonds, the target compound’s amino group could form intermolecular N–H⋯N bonds, affecting solubility and stability .

Biological Activity

N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine is a complex organic compound with significant potential in medicinal chemistry. It is characterized by a unique structural framework that includes a pyrimidine core and various functional groups, making it a candidate for targeting specific biological pathways, particularly in cancer and infectious diseases.

- Molecular Formula : C17H17N5

- Molecular Weight : 291.35 g/mol

- CAS Number : 152460-10-1

The compound primarily acts as an inhibitor of certain tyrosine kinases, which are crucial in the regulation of cell proliferation and survival. Specifically, it targets the Bcr-Abl tyrosine kinase pathway, known for its role in chronic myeloid leukemia (CML). By inhibiting this pathway, the compound can disrupt cancer cell growth and induce apoptosis.

Biological Activity

Research indicates that this compound exhibits several important biological activities:

-

Inhibition of Cancer Cell Proliferation :

- The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines by disrupting signaling pathways associated with tumor growth.

- Case Study : In vitro studies demonstrated that concentrations as low as 10 µM significantly reduced the viability of CML cell lines.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may inhibit the synthesis of essential fatty acids in Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment.

- Research Findings : The compound was found to inhibit the synthesis of oleic acid and tuberculostearic acid, which are vital for the bacterial cell wall integrity .

-

Enzyme Inhibition :

- It has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies against drug-resistant pathogens.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Cancer Cell Proliferation | Inhibition of Bcr-Abl pathway | |

| Antimicrobial | Inhibition of fatty acid synthesis | |

| Enzyme Inhibition | Targeting metabolic enzymes |

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For instance, modifications to the pyrimidine ring have been explored to improve binding affinity to target enzymes.

Case Studies

- In Vitro Assessment :

- A study involving various cancer cell lines demonstrated that this compound effectively reduced cell viability by over 50% at concentrations ranging from 5 to 20 µM.

- Antitubercular Activity :

- Another research effort highlighted its potential against Mycobacterium tuberculosis, with MIC values indicating significant inhibition at lower concentrations compared to standard antitubercular drugs.

Q & A

Q. What are the established synthetic routes for N-(2-Methyl-5-aminophenyl)-4-(pyridin-3-yl)-6-methyl-2-pyrimidineamine, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via a multi-step process involving condensation and hydrogenation. A key intermediate, 2-methyl-5-nitroaniline, is treated with nitric acid and cyanamide to form a guanidine nitrate salt. This reacts with a pyridine derivative under basic conditions (NaOH in isopropanol) to yield a pyrimidineamine intermediate, which is hydrogenated using 10% Pd/C to produce the final compound . Optimization strategies include:

- Temperature control : Refluxing intermediates in isopropanol (80–90°C) ensures complete condensation.

- Catalyst efficiency : Palladium on carbon (10% loading) under hydrogen atmosphere achieves >90% reduction of nitro groups.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts.

Q. How can researchers validate the structural integrity of this compound during synthesis?

Structural confirmation requires:

- X-ray crystallography : Resolve dihedral angles between pyrimidine and aromatic rings (e.g., 12.8° for phenyl groups) to confirm intramolecular hydrogen bonding .

- NMR spectroscopy : Key signals include δ 8.5–8.7 ppm (pyridin-3-yl protons) and δ 2.3 ppm (methyl groups) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 332.2) .

Advanced Research Questions

Q. What methodologies are recommended to analyze contradictory biological activity data (e.g., antimicrobial vs. kinase inhibition) for this compound?

Discrepancies in activity profiles (e.g., antimicrobial in vs. kinase inhibition in ) require:

- Dose-response assays : Establish IC₅₀ values across multiple cell lines (e.g., K562 leukemia cells for Bcr-Abl inhibition) .

- Target specificity profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to differentiate off-target effects.

- Structural analogs comparison : Compare activity of derivatives (e.g., fluorophenyl or methoxyphenyl substitutions) to identify critical pharmacophores .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

- Molecular docking : Model interactions with Bcr-Abl ATP-binding pockets using PyMOL or AutoDock. Key residues (e.g., Thr315) should show hydrogen bonding with the pyrimidineamine core .

- Cellular assays : Monitor phosphorylation status of CrkL (a Bcr-Abl substrate) via Western blot in treated vs. untreated cells.

- Resistance studies : Evaluate mutations (e.g., T315I) using site-directed mutagenesis and IC₅₀ comparisons .

Q. What strategies resolve discrepancies in crystallographic data between polymorphic forms and derivatives?

Inconsistent hydrogen bonding patterns (e.g., absence of N5 hydrogen bonding in vs. polymorphs in ) can be addressed by:

- Thermodynamic stability analysis : Compare lattice energies via DFT calculations (e.g., Gaussian 09).

- Solvent screening : Recrystallize in polar aprotic solvents (e.g., DMSO) to stabilize weak C–H⋯π interactions .

- Variable-temperature XRD : Monitor conformational changes between 100–300 K to identify dynamic hydrogen bonds .

Methodological Guidance

Q. What analytical techniques are critical for assessing purity and stability during long-term storage?

- HPLC : Use a C18 column (ACN/water gradient) to detect degradation products; purity >98% is recommended for biological studies .

- TGA/DSC : Determine decomposition temperatures (typically >200°C) to optimize storage conditions (e.g., desiccated at –20°C) .

- LC-MS : Monitor hydrolytic degradation (e.g., cleavage of pyrimidineamine under acidic conditions) .

Q. How can SAR studies be systematically conducted for derivatives of this compound?

- Substitution libraries : Synthesize analogs with variations at the pyridin-3-yl (e.g., 4-fluorophenyl) or methylphenyl positions .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity with kinase inhibition potency .

- In vitro ADMET profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.